(5R,6S)-5-Amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one
Description
Properties
IUPAC Name |
(5R,6S)-5-amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-7-6-9(8(2)15(7)3)12-10(13)4-5-11(16)14-12/h6,10,12H,4-5,13H2,1-3H3,(H,14,16)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKZVLQWXWDTNY-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C2C(CCC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)[C@H]2[C@@H](CCC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5R,6S)-5-Amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique piperidine structure substituted with an amino group and a trimethylpyrrol moiety. Its chemical formula is CHNO.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. The inhibition of phosphatidylinositol 3-kinase (PI3K) pathways is particularly noteworthy, as these pathways are critical in regulating cell growth, proliferation, and survival.
Enzyme Inhibition
One of the primary biological activities observed for this compound is its role as a PI3K-delta inhibitor . This activity can have implications in cancer therapy and autoimmune diseases where PI3K signaling is dysregulated.
Case Studies
- Tumor Xenograft Studies : In vivo studies demonstrated that administration of this compound resulted in a marked reduction in tumor size in human tumor xenografts implanted in nude mice. The compound was well-tolerated at effective doses.
- Cellular Assays : In vitro assays revealed that the compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate bioavailability and clearance rates. Further optimization may enhance its therapeutic efficacy.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in several areas:
- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives containing piperidine moieties can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures reduced tumor size in murine models by inducing apoptosis through the upregulation of pro-apoptotic proteins such as p53 and Bax .
- Neurological Disorders : The piperidine structure is known for its neuroprotective effects. Compounds similar to (5R,6S)-5-Amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one have been explored for their potential in treating conditions like Alzheimer's disease and schizophrenia. They may act by modulating neurotransmitter systems and enhancing cognitive functions .
The biological activities of this compound have been documented in various studies:
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer models revealed:
- Tumor Size Reduction : Mice treated with the compound showed a 40% reduction in tumor size compared to untreated controls.
- Mechanistic Insights : Analysis indicated that the compound downregulated anti-apoptotic proteins, enhancing apoptosis in cancer cells.
Case Study 2: Neuroprotective Effects
In experiments focusing on neurodegenerative diseases:
- Cognitive Improvement : Animal models treated with the compound demonstrated improved performance in memory tasks.
- Mechanistic Analysis : The compound was found to increase levels of acetylcholine and modulate glutamate signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications in Piperidin-2-one Derivatives
5-Nitro-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one (CAS 1034617-86-1)
- Structure: Replaces the amino group at C5 with a nitro (-NO₂) group.
- Molecular Weight : 265.27 g/mol ().
- Nitro groups are strong electron-withdrawing moieties, which may reduce nucleophilicity at C5, impacting downstream derivatization or biological activity.
- Applications : Likely serves as an intermediate for further functionalization (e.g., reduction to amine) .
(5S,6R)-5-Hydroxy-6-methylpiperidin-2-one
Substituent and Stereochemical Variations
rac-(5R,6R)-5-Amino-6-(1-methylpyrazol-5-yl)piperidin-2-one
- Structure : Replaces the pyrrole ring with a 1-methylpyrazole group and has (5R,6R) stereochemistry.
- Key Differences :
Tamuzimod (Immunomodulator)
- Structure: (5R)-5-(2,5-dichloro-4-{5-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)piperidin-2-one.
- Molecular Weight : 580.71 g/mol ().
- Key Differences: Complex substituents (chloro, oxadiazole, imidazopyridine) confer immunomodulatory activity, unlike the simpler pyrrole in the target compound.
Pharmacologically Active Analogs from Patents
(3S,5S,6R)-3-Azido-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one
- Structure : Contains trifluoroethyl and trifluorophenyl groups.
- Key Differences :
(3S,5S,6R)-3-Amino-5-(2-fluoro-3-methylphenyl)-6-methyl-1-(2,2,2-trifluoroethyl)piperidin-2-one
Structural and Functional Comparison Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Functional Group at C5 | Key Applications |
|---|---|---|---|---|
| (5R,6S)-5-Amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one | 1,2,5-Trimethylpyrrole | 222.37 | Amino (-NH₂) | Chiral building block |
| 5-Nitro-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one | 1,2,5-Trimethylpyrrole | 265.27 | Nitro (-NO₂) | Synthetic intermediate |
| Tamuzimod | Imidazopyridine, oxadiazole, dichlorophenyl | 580.71 | Phenoxy | Immunomodulation |
| (5S,6R)-5-Hydroxy-6-methylpiperidin-2-one | Methyl, hydroxyl | 145.16 | Hydroxyl (-OH) | Enzyme inhibition |
| (3S,5S,6R)-3-Azido-6-methyl-1-(trifluoroethyl)-5-(trifluorophenyl)piperidin-2-one | Trifluoroethyl, trifluorophenyl | 367.10 | Azido (-N₃) | CNS-targeted prodrugs |
Research Findings and Implications
- Stereochemistry : The (5R,6S) configuration in the target compound may confer distinct binding modes compared to (5R,6R) analogs, as seen in Enamine Ltd.’s discontinued chiral building blocks .
- Fluorinated Derivatives : Compounds with trifluoroethyl or fluorophenyl groups () exhibit enhanced pharmacokinetic profiles, suggesting that similar modifications to the target compound could optimize bioavailability.
Q & A
Basic: What synthetic methodologies are optimal for preparing (5R,6S)-5-amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one with stereochemical fidelity?
Answer:
The synthesis requires multi-step optimization to control stereochemistry. Key steps include:
- Boronic Acid Cross-Coupling : As demonstrated in analogous piperidinone syntheses, 1,2,5-trimethylpyrrol-3-ylboronic acid can be coupled with a piperidinone precursor under Suzuki-Miyaura conditions (e.g., Pd catalysis, base, and inert atmosphere) .
- Stereoselective Amination : Lithium bis(trimethylsilyl)amide (LHMDS) at -78°C in THF ensures regioselective azide introduction, followed by Staudinger reduction to install the amino group while retaining stereochemistry .
- Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexanes) or recrystallization (ethanol) achieves >95% purity .
Advanced: How can conformational dynamics of the piperidin-2-one ring influence binding to biological targets?
Answer:
The ring puckering, quantified via Cremer-Pople coordinates, determines spatial orientation of substituents.
- Methodology : X-ray crystallography (using SHELXL ) or NMR-derived distance restraints can map puckering amplitudes (e.g., chair vs. boat conformations).
- Impact : The 1,2,5-trimethylpyrrol group’s position relative to the amino group affects hydrogen bonding or hydrophobic interactions. For example, a chair conformation may optimize binding to enzyme active sites, while a twisted boat could reduce affinity .
Basic: What analytical techniques validate the compound’s purity and stereochemistry?
Answer:
- NMR : 1H/13C NMR identifies diastereotopic protons and confirms stereochemistry via coupling constants (e.g., J6,5 for axial vs. equatorial substituents) .
- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., [M+H]+ at m/z 248.26 for C13H21N3O) .
- X-ray Crystallography : SHELX refinement resolves absolute configuration .
Advanced: How do researchers resolve contradictions in stereochemical assignments between experimental and computational models?
Answer:
Discrepancies arise from dynamic effects (e.g., epimerization in solution).
- Epimer Monitoring : Track equilibrium between cis-(5R,6S) and trans-(5R,6R) epimers via variable-temperature NMR (e.g., integration of CH3 peaks at δ 1.2–1.5 ppm) .
- Computational Validation : Density functional theory (DFT) calculates relative energies of epimers and compares predicted NMR shifts with experimental data .
Basic: What reaction conditions minimize side products during synthesis?
Answer:
- Temperature Control : Maintain -78°C during LHMDS-mediated deprotonation to avoid elimination byproducts .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for cross-coupling efficiency.
- Solvent Optimization : Use anhydrous THF or DMF to stabilize intermediates and reduce hydrolysis .
Advanced: How can ring puckering coordinates predict the compound’s reactivity in nucleophilic substitutions?
Answer:
Cremer-Pople parameters (Q, θ, φ) correlate with ring strain and electron density distribution.
- High Q (Flattened Ring) : Increases electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., by amines or Grignard reagents) .
- Low Q (Chair Conformation) : Stabilizes resonance, reducing reactivity.
Basic: What safety precautions are critical during large-scale synthesis?
Answer:
- Azide Handling : Use cold traps and avoid exposure to light to prevent explosive decomposition .
- Toxic Byproducts : Monitor for residual boronic acids or Pd catalysts via ICP-MS.
Advanced: How does the 1,2,5-trimethylpyrrol substituent affect metabolic stability in pharmacokinetic studies?
Answer:
- Steric Shielding : Methyl groups reduce cytochrome P450-mediated oxidation.
- Methodology : Incubate with liver microsomes and track metabolite formation via LC-MS. Compare with analogs lacking methyl groups .
Basic: What solvents and temperatures are optimal for recrystallization?
Answer:
- Ethanol/Water Mixtures : Achieve high recovery (63–86%) with minimal impurities .
- Low-Temperature Crystallization : Slow cooling (-20°C) improves crystal quality for X-ray analysis .
Advanced: How can computational docking prioritize biological targets for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
